(4Z)-4-[(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Overview
Description
(4Z)-4-[(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that features an anthrylmethylene group, a nitrophenyl group, and an oxazol-5(4H)-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazol-5(4H)-one ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the anthrylmethylene group: This step may involve a condensation reaction between an anthracene derivative and a suitable aldehyde or ketone.
Attachment of the nitrophenyl group: This can be done via nitration of a phenyl precursor followed by coupling reactions.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe or in bioimaging due to its photophysical properties.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of (4Z)-4-[(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE depends on its specific application:
Molecular Targets: It may interact with specific proteins or enzymes in biological systems.
Pathways Involved: The compound could modulate signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(9-anthrylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one: Lacks the nitrophenyl group, which may affect its reactivity and applications.
4-(9-anthrylmethylene)-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one: Similar structure but without the methyl group, potentially altering its physical and chemical properties.
Properties
IUPAC Name |
(4Z)-4-(anthracen-9-ylmethylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O4/c1-15-10-11-18(13-23(15)27(29)30)24-26-22(25(28)31-24)14-21-19-8-4-2-6-16(19)12-17-7-3-5-9-20(17)21/h2-14H,1H3/b22-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPKXGRYPIMXOL-HMAPJEAMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=C4C=CC=CC4=CC5=CC=CC=C53)/C(=O)O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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